molecular formula C20H18FNO3 B8598241 [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate

Cat. No.: B8598241
M. Wt: 339.4 g/mol
InChI Key: KDVCPEMLEKULTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 4-fluoro-phenyl-methanoyl group: This can be achieved through Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride.

    Introduction of the cyano group: This step involves the nucleophilic substitution of a suitable leaving group with a cyanide ion.

    Esterification: The final step involves the esterification of 2,2-dimethyl-propionic acid with the intermediate formed in the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-chloro-phenyl)-methanoyl]-benzyl Ester
  • 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-bromo-phenyl)-methanoyl]-benzyl Ester
  • 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-methyl-phenyl)-methanoyl]-benzyl Ester

Uniqueness

The presence of the fluorine atom in [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C20H18FNO3/c1-20(2,3)19(24)25-12-15-10-13(11-22)4-9-17(15)18(23)14-5-7-16(21)8-6-14/h4-10H,12H2,1-3H3

InChI Key

KDVCPEMLEKULTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=C(C=CC(=C1)C#N)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-fluorophenylmagnesium bromide, prepared from 4-fluorobromobenzene (19.2 g, 0.11 mol) and magnesium turnings (3.2 g, 0.13 mol) in dry THF (100 mL), was added dropwise to a suspension of 5-cyanophthalid (15.9 g, 0.1 mol) in dry THF (150 mL). The temperature was kept below 5° C. After the addition was complete, the reaction mixture was stirred overnight at room temperature. Pivaloylchloride (13.3 g, 0.11 mol) was added to the reaction mixture and the temperature was raised to 60° C. for 2 hours. The resulting solution was added to a saturated solution of NH4Cl (100 mL, aq) and ice (50 g). Diethylether (100 mL) was added and the phases were separated. The organic phase was washed with 0.1 N NaOH (2×100 mL) and water (100 mL) and the organic phase was dried with MgSO4 (20 g). Evaporation of the solvents gave a crude title compound (29.8 g, 88%) as an oil which was deemed sufficiently pure for further reaction. A pure sample is obtained by crystallisation from EtOAc/n-Heptane (1:9). The title compound is obtained as off white crystals.
Name
EtOAc n-Heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.2 g
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
15.9 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
13.3 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred solution of 2,2-dimethyl-propionic acid 5-cyano-2-[1-(4fluoro-phenyl)-1-hydroxy-methyl]-benzyl ester (8.0 g, 0.025 mol) in ethylacetate (20 mL) was added hydrogen peroxide solution 30% wt (10 g, 0.079 mol), Na2WO4.2H2O (0.15 g, 0.0005 mol), and (n-Octyl)3NCH3.HSO4 (0.23 g, 0.0005 mol). The mixture was then heated at reflux for 4 hrs, allowed to cool to room temperature and pored into dilute HCl, extracted with diethyl ether (2×50 mL), dried (MgSO4) and concentrated under reduced pressure to give the title ketone compound (7.8 g, 97.5%).
Name
2,2-dimethyl-propionic acid 5-cyano-2-[1-(4fluoro-phenyl)-1-hydroxy-methyl]-benzyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na2WO4.2H2O
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
HSO4
Quantity
0.23 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.